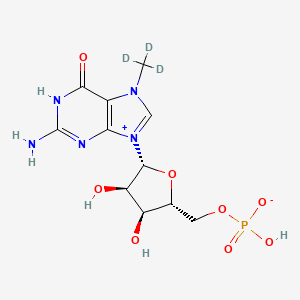

7-Methylguanosine 5'-Monophosphate-d3

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H16N5O8P |

|---|---|

Molecular Weight |

380.27 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[2-amino-6-oxo-7-(trideuteriomethyl)-1H-purin-9-ium-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1/i1D3 |

InChI Key |

AOKQNZVJJXPUQA-IKRHYSCUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O |

Canonical SMILES |

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)[O-])O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylguanosine 5'-Monophosphate-d3: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylguanosine (B147621) 5'-Monophosphate-d3 (m7G(d3)MP), a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 7-methylguanosine 5'-monophosphate (m7GMP) in various biological matrices. This document details its chemical structure, physicochemical properties, and its application in mass spectrometry-based quantitative analysis. Furthermore, it outlines the biochemical context of its unlabeled counterpart in the essential process of mRNA capping and provides a detailed experimental protocol for its use.

Chemical Structure and Physicochemical Properties

7-Methylguanosine 5'-Monophosphate-d3 is the deuterated analog of 7-methylguanosine 5'-monophosphate, a modified purine (B94841) nucleotide. The deuterium (B1214612) atoms are located on the methyl group at the N7 position of the guanine (B1146940) base. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

Table 1: Chemical and Physical Properties of this compound and its non-labeled counterpart.

| Property | This compound | 7-Methylguanosine 5'-Monophosphate |

| Molecular Formula | C₁₁H₁₂D₃N₅O₈P | C₁₁H₁₆N₅O₈P⁺ |

| Molecular Weight | 380.28 g/mol | 377.25 g/mol [1] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-7-(methyl-d3)-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate | [(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxo-1H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[2] |

| CAS Number | Not available | 10162-58-0[2] |

| Appearance | Solid | Solid |

| Solubility | Soluble in water | Soluble in water[3] |

| Storage | -20°C | -20°C[1][3] |

Note: The molecular weight of the deuterated compound may vary slightly depending on the specific isotopic purity.

Role in mRNA Metabolism: The 5' Cap

7-Methylguanosine is a fundamental component of the 5' cap structure of eukaryotic messenger RNA (mRNA). This cap, a modified guanine nucleotide, is added to the 5' end of the pre-mRNA transcript shortly after the initiation of transcription. The capping process is a series of enzymatic reactions that are crucial for mRNA stability, splicing, nuclear export, and efficient translation.

The formation of the 5' cap is a three-step enzymatic process:

-

RNA Triphosphatase: Removes the gamma-phosphate from the 5' end of the nascent RNA transcript.

-

Guanylyltransferase: Adds a guanosine (B1672433) monophosphate (GMP) moiety to the 5' end in a reverse orientation, forming a 5'-5' triphosphate linkage.

-

Guanine-N7-methyltransferase: Transfers a methyl group from S-adenosylmethionine (SAM) to the N7 position of the guanine base, forming the mature 7-methylguanosine cap.

Application as an Internal Standard in Mass Spectrometry

The primary application of this compound is as an internal standard (IS) for the accurate quantification of endogenous 7-methylguanosine 5'-monophosphate (m7GMP) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby improving the accuracy and precision of the measurement.

The workflow for using m7G(d3)MP as an internal standard typically involves the following steps:

-

Sample Preparation: A known amount of the internal standard (m7G(d3)MP) is spiked into the biological sample (e.g., cell lysate, urine, plasma) at the beginning of the sample preparation process.

-

Extraction: The analyte (m7GMP) and the internal standard are co-extracted from the biological matrix.

-

LC Separation: The extracted sample is injected into an LC system where the analyte and internal standard are chromatographically separated from other matrix components. Due to their similar physicochemical properties, they will have very similar retention times.

-

MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocol: Quantification of 7-Methylguanosine 5'-Monophosphate in Cell Lysates

This section provides a representative protocol for the quantification of m7GMP in mammalian cell lysates using this compound as an internal standard.

4.1. Materials and Reagents

-

7-Methylguanosine 5'-Monophosphate (m7GMP) standard (Sigma-Aldrich, Supelco, or equivalent)

-

This compound (m7G(d3)MP) (Alsachim, Toronto Research Chemicals, or equivalent)

-

LC-MS grade water, acetonitrile, methanol (B129727), and formic acid

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

4.2. Preparation of Standards and Internal Standard Stock Solutions

-

m7GMP Stock Solution (1 mg/mL): Accurately weigh and dissolve m7GMP in LC-MS grade water.

-

m7G(d3)MP Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve m7G(d3)MP in LC-MS grade water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the m7GMP stock solution with water to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the m7G(d3)MP stock solution with water.

4.3. Sample Preparation

-

Cell Lysis: Harvest cells and lyse them using a suitable lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

-

Internal Standard Spiking: To a defined amount of cell lysate (e.g., 100 µL corresponding to a specific protein amount), add a fixed volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL m7G(d3)MP).

-

Protein Precipitation: Precipitate proteins by adding 3 volumes of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (Optional but Recommended): For cleaner samples, perform SPE. Condition the mixed-mode cation exchange cartridge with methanol and water. Load the supernatant, wash with water, and elute the analyte and internal standard with a suitable elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

4.4. LC-MS/MS Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate m7GMP from other cellular components. For example:

-

0-2 min: 2% B

-

2-8 min: 2-50% B

-

8-9 min: 50-98% B

-

9-10 min: 98% B

-

10-11 min: 98-2% B

-

11-15 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

m7GMP: Precursor ion (Q1) m/z 378.1 → Product ion (Q3) m/z 166.1

-

m7G(d3)MP: Precursor ion (Q1) m/z 381.1 → Product ion (Q3) m/z 169.1 (Note: These transitions should be optimized for the specific instrument used.)

-

4.5. Data Analysis and Quantification

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (m7GMP peak area / m7G(d3)MP peak area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the m7GMP standards.

-

Determine the concentration of m7GMP in the samples by interpolating their peak area ratios on the calibration curve.

-

Normalize the concentration to the initial amount of protein in the cell lysate.

Conclusion

This compound is an indispensable tool for researchers in the fields of molecular biology, drug development, and clinical diagnostics. Its use as an internal standard in LC-MS/MS-based quantification of m7GMP allows for highly accurate and precise measurements, which are essential for understanding the role of mRNA capping in health and disease, and for the development of novel therapeutics targeting this crucial biological process. This guide provides the fundamental knowledge and a practical framework for the effective utilization of this important research chemical.

References

The Indispensable Role of 7-Methylguanosine in mRNA Capping: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methylguanosine (B147621) (m7G) cap is a hallmark of eukaryotic messenger RNA (mRNA) that is critical for its lifecycle and function. This technical guide provides an in-depth exploration of the biological role of the m7G cap, from its intricate enzymatic synthesis to its pivotal functions in protecting mRNA from degradation, facilitating nuclear export, and promoting efficient translation initiation. We delve into the molecular interactions that govern these processes, with a particular focus on the cap-binding protein eIF4E. Furthermore, this guide presents quantitative data on the binding affinities of various cap analogs and their impact on translational efficiency, alongside detailed experimental protocols for the synthesis, purification, and analysis of capped mRNA. This resource is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to harness the power of the m7G cap in their research and therapeutic development endeavors.

Introduction

Eukaryotic gene expression is a multi-step process that is tightly regulated to ensure the precise production of proteins. A key post-transcriptional modification that is essential for the proper functioning of messenger RNA (mRNA) is the addition of a 5' cap structure. This cap consists of a 7-methylguanosine (m7G) molecule linked to the first nucleotide of the mRNA via an unusual 5'-5' triphosphate bridge.[1] The m7G cap serves as a molecular beacon that orchestrates a series of events, including pre-mRNA splicing, nuclear export, and, most critically, the initiation of translation.[2][3] Its presence is also a key determinant of mRNA stability, protecting the transcript from exonucleolytic degradation.[4]

Given its central role in mRNA metabolism, the m7G cap and the machinery involved in its synthesis and recognition have become attractive targets for therapeutic intervention, particularly in the fields of antiviral and anticancer drug development. Moreover, the burgeoning field of mRNA-based therapeutics, including vaccines and protein replacement therapies, relies heavily on the efficient capping of in vitro transcribed (IVT) mRNA to ensure high levels of protein expression.[5][6]

This technical guide provides a comprehensive overview of the biological significance of the m7G cap. We will explore the enzymatic machinery responsible for its synthesis, its multifaceted roles in mRNA function, and the methods used to study this critical modification.

The Synthesis of the 7-Methylguanosine Cap

The m7G cap is added to the 5' end of nascent mRNA transcripts in a series of three enzymatic reactions that occur co-transcriptionally within the nucleus.[7] The capping enzyme complex is recruited to the C-terminal domain (CTD) of RNA polymerase II shortly after transcription initiation.

The capping process proceeds as follows:

-

RNA Triphosphatase (RTP): The first step is the removal of the γ-phosphate from the 5'-triphosphate end of the nascent pre-mRNA by RNA triphosphatase. This reaction leaves a 5'-diphosphate group.[7]

-

Guanylyltransferase (GTase): Next, guanylyltransferase catalyzes the addition of a guanosine (B1672433) monophosphate (GMP) molecule from a GTP substrate to the 5'-diphosphate of the pre-mRNA. This reaction forms the characteristic 5'-5' triphosphate linkage.[7]

-

Guanine-N7-methyltransferase (N7MT): Finally, the guanine (B1146940) base is methylated at the N7 position by guanine-N7-methyltransferase, using S-adenosylmethionine (SAM) as the methyl donor. This step yields the mature Cap 0 structure (m7GpppN).[7]

In higher eukaryotes, further methylation can occur at the 2'-O position of the first and second nucleotides of the transcript, resulting in Cap 1 and Cap 2 structures, respectively. These additional modifications can play a role in distinguishing self from non-self mRNA, thereby avoiding an innate immune response.[1]

References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 2. neb.com [neb.com]

- 3. youtube.com [youtube.com]

- 4. neb.com [neb.com]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. stackoverflow.com [stackoverflow.com]

- 7. mRNA decapping assay [bio-protocol.org]

The Significance of Deuterium Labeling in 7-Methylguanosine 5'-Monophosphate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of deuterium (B1214612) labeling in 7-Methylguanosine (B147621) 5'-Monophosphate-d3 (7-mG(5')p-d3). It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the application of this stable isotope-labeled internal standard in quantitative bioanalysis, particularly in mass spectrometry-based assays.

Introduction to 7-Methylguanosine 5'-Monophosphate (7-mG(5')p)

7-Methylguanosine 5'-monophosphate is a naturally occurring modified nucleotide. It is a fundamental component of the 5' cap structure of eukaryotic messenger RNA (mRNA). This cap structure is essential for mRNA stability, efficient splicing, nuclear export, and translation initiation. The 7-methylguanosine cap protects mRNA from degradation by 5' exonucleases and is recognized by the cap-binding protein eIF4E, a key factor in the initiation of protein synthesis. Given its central role in gene expression, the accurate quantification of 7-mG(5')p and its related cap analogs is crucial in various fields of biological research and drug discovery.

The Role of Deuterium Labeling: 7-Methylguanosine 5'-Monophosphate-d3 as an Internal Standard

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision. This compound serves as an ideal internal standard for the quantification of endogenous 7-mG(5')p.

The key advantages of using 7-mG(5')p-d3 include:

-

Co-elution with the Analyte: Since the deuterium-labeled standard is chemically identical to the endogenous analyte, it exhibits the same chromatographic behavior, ensuring co-elution. This is critical for accurate quantification, as it ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time.

-

Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As the deuterated internal standard is affected by these matrix effects in the same way as the unlabeled analyte, it allows for reliable correction of these variations.

-

Compensation for Sample Preparation Variability: Losses of the analyte during sample extraction and processing can be a significant source of error. By adding a known amount of the deuterated internal standard at the beginning of the sample preparation process, any losses will affect both the analyte and the standard equally, thus normalizing the final measurement.

-

Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly reduces the variability in the analytical method, leading to improved precision (reproducibility) and accuracy (closeness to the true value) of the results.

Quantitative Data

The primary quantitative difference between 7-mG(5')p and 7-mG(5')p-d3 is their mass-to-charge ratio (m/z) in mass spectrometry. The three deuterium atoms in the methyl group of 7-mG(5')p-d3 result in a 3 Dalton mass increase compared to the unlabeled compound. This mass difference allows for the simultaneous detection and quantification of both compounds in a single analysis.

| Parameter | 7-Methylguanosine 5'-Monophosphate | This compound |

| Molecular Formula | C₁₁H₁₆N₅O₈P | C₁₁H₁₃D₃N₅O₈P |

| Monoisotopic Mass | 377.0740 g/mol | 380.0928 g/mol |

| Mass Shift (Δm/z) | - | +3 |

| Expected Chromatographic Retention Time | Identical to deuterated standard | Identical to unlabeled analyte |

Experimental Protocols

Proposed Synthesis of this compound

A common method for the synthesis of 7-methylguanosine nucleotides involves the methylation of the corresponding guanosine (B1672433) nucleotide. To synthesize the deuterated analog, a deuterated methylating agent is used.

Reaction: Guanosine 5'-monophosphate (GMP) is reacted with deuterated methyl iodide (CD₃I) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). The methylation occurs at the N7 position of the guanine (B1146940) base.

Materials:

-

Guanosine 5'-monophosphate (GMP)

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., ion-exchange chromatography)

Procedure:

-

Dissolve Guanosine 5'-monophosphate in anhydrous DMSO.

-

Add deuterated methyl iodide to the solution. The molar ratio of CD₃I to GMP should be optimized, but a slight excess of the methylating agent is typically used.

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by a suitable method like HPLC.

-

Upon completion, the reaction is quenched, and the product is purified from the reaction mixture. Ion-exchange chromatography is a common method for purifying nucleotides.

-

The purified this compound is then lyophilized and characterized by mass spectrometry and NMR to confirm its identity and purity.

Quantification of 7-mG(5')p in Biological Samples using LC-MS/MS with 7-mG(5')p-d3 Internal Standard

This protocol outlines a general procedure for the quantification of 7-mG(5')p in a biological matrix (e.g., cell lysate, urine).

Materials:

-

Biological sample

-

This compound (internal standard solution of known concentration)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

-

Analytical column suitable for polar compounds (e.g., HILIC or reversed-phase with ion-pairing agent)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of the 7-mG(5')p-d3 internal standard solution.

-

Perform protein precipitation by adding a cold organic solvent like acetonitrile (typically 3 volumes of ACN to 1 volume of sample).

-

Vortex the mixture vigorously and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the analyte and internal standard.

-

The supernatant can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis if further concentration is needed.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Chromatographic separation is performed using a gradient elution program optimized to separate 7-mG(5')p from other matrix components.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the unlabeled 7-mG(5')p and the deuterated 7-mG(5')p-d3.

-

Example MRM transitions (hypothetical):

-

7-mG(5')p: Q1: 378.1 -> Q3: [fragment ion]

-

7-mG(5')p-d3: Q1: 381.1 -> Q3: [corresponding fragment ion]

-

-

-

The peak areas for both the analyte and the internal standard are integrated.

-

-

Data Analysis:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of 7-mG(5')p and a constant concentration of 7-mG(5')p-d3.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of 7-mG(5')p in the biological samples is then calculated from the calibration curve using the measured peak area ratio.

-

Visualizations

Signaling Pathway: mRNA Capping and Decapping

Caption: The central role of 7-methylguanosine in mRNA capping and decapping pathways.

Experimental Workflow: Quantification of 7-mG(5')p

Caption: A typical experimental workflow for the quantification of 7-mG(5')p using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of its endogenous counterpart. The use of this stable isotope-labeled internal standard in LC-MS-based methods allows for the reliable correction of analytical variability, including matrix effects and sample preparation losses. This technical guide provides a foundational understanding of the significance of deuterium labeling in 7-mG(5')p-d3 and offers practical insights into its synthesis and application in a research and drug development setting. The methodologies and workflows described herein are intended to serve as a valuable resource for scientists seeking to implement robust and high-quality quantitative assays for this critical biomolecule.

A Technical Guide to 7-Methylguanosine 5'-Monophosphate-d3 and its Non-Labeled Analog for Researchers and Drug Development Professionals

Introduction: 7-Methylguanosine (B147621) 5'-monophosphate (m7GMP) is a critical molecule in molecular biology, primarily known for its role as the 5' cap structure of eukaryotic messenger RNA (mRNA). This cap is essential for mRNA stability, splicing, nuclear export, and the initiation of cap-dependent translation. The deuterated analog, 7-Methylguanosine 5'-Monophosphate-d3 (m7GMP-d3), serves as an invaluable tool for the accurate quantification of m7GMP in various biological matrices. This technical guide provides a comprehensive comparison of these two molecules, detailed experimental protocols, and visualizations of relevant biological pathways to support researchers, scientists, and drug development professionals in their work.

Core Data Presentation: A Comparative Analysis

For researchers utilizing both labeled and non-labeled m7GMP, a clear understanding of their physical and chemical properties is paramount. The following tables summarize the key quantitative data for both compounds, facilitating easy comparison.

Table 1: General Properties of m7GMP and m7GMP-d3

| Property | 7-Methylguanosine 5'-Monophosphate (m7GMP) | This compound (m7GMP-d3) |

| Molecular Formula | C₁₁H₁₆N₅O₈P | C₁₁H₁₃D₃N₅O₈P |

| Molecular Weight | 377.25 g/mol [1] | ~380.27 g/mol |

| Purity | ≥95% (HPLC)[1] | Isotopic Purity: ≥99% deuterated forms (d₁-d₃) |

| Primary Application | Biological studies, translation inhibition assays | Internal standard for quantitative analysis by LC-MS/MS |

Table 2: Physical and Chemical Characteristics

| Characteristic | 7-Methylguanosine 5'-Monophosphate (m7GMP) | This compound (m7GMP-d3) |

| Appearance | Colorless to slightly yellow solution in water[1] | Solid |

| Storage Conditions | -20°C[1] | -20°C |

| Solubility | Soluble in water | Soluble in aqueous solutions |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable experimental outcomes. This section outlines key experimental protocols involving m7GMP and its deuterated analog.

Synthesis of 7-Methylguanosine 5'-Monophosphate (m7GMP)

A general and efficient method for the synthesis of 7-methylguanosine nucleotides involves the regioselective methylation of the corresponding guanosine (B1672433) nucleotide.

Protocol for the Synthesis of m7GMP:

-

Dissolution: Dissolve Guanosine 5'-monophosphate (GMP) in water.

-

Methylation: Use a methylating agent such as dimethyl sulfate. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the methylation reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Purification: The resulting m7GMP can be purified using techniques like ion-exchange chromatography.

A detailed, step-by-step protocol for the synthesis of this compound was not found in the provided search results. However, a similar protocol to the non-labeled m7GMP synthesis would be followed, utilizing a deuterated methylating agent (e.g., deuterated dimethyl sulfate).

Quantification of m7GMP using m7GMP-d3 as an Internal Standard by LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it corrects for variability during sample preparation and analysis.

Protocol for Quantification of m7GMP:

-

Sample Preparation:

-

For biological samples such as cell lysates or tissue homogenates, a protein precipitation step is typically performed. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol (B129727).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant containing the analyte (m7GMP) and the internal standard.

-

Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

-

-

Internal Standard Spiking:

-

A known concentration of m7GMP-d3 is spiked into all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly used.

-

MRM Transitions:

-

m7GMP: Monitor the transition from the precursor ion (m/z ~378.1) to a specific product ion.

-

m7GMP-d3: Monitor the transition from the precursor ion (m/z ~381.1) to the same product ion as the non-labeled compound. The 3 Da mass difference allows for their distinct detection.

-

-

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of m7GMP to the peak area of m7GMP-d3 against the concentration of the m7GMP standards.

-

The concentration of m7GMP in the unknown samples is then determined from this calibration curve.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes where m7GMP plays a role is essential for a deeper understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

The diagram above illustrates the canonical pathway of cap-dependent translation initiation. The process begins with the recognition of the 5' cap (m7G) of the mRNA by the eukaryotic initiation factor 4E (eIF4E), a component of the eIF4F complex. This binding event recruits the 43S pre-initiation complex to the mRNA, which then scans along the 5' untranslated region (UTR) to locate the start codon (AUG), leading to the initiation of protein synthesis.

This diagram outlines the major pathway of mRNA decay in eukaryotes, which leads to the formation of m7GMP. The process is initiated by the shortening of the poly(A) tail (deadenylation), which triggers the recruitment of the decapping complex (Dcp1/Dcp2). This complex hydrolyzes the 5' cap, releasing 7-methylguanosine 5'-diphosphate (m7GDP). The scavenger decapping enzyme, DcpS, then further hydrolyzes m7GDP to m7GMP. The resulting uncapped mRNA with a 5'-monophosphate is rapidly degraded by the 5'-3' exonuclease Xrn1.

The workflow for the quantitative analysis of m7GMP using its deuterated internal standard is depicted above. The process starts with the addition of a known amount of m7GMP-d3 to the biological sample. This is followed by sample preparation to remove interfering substances. The extract is then subjected to liquid chromatography for separation, and the eluting compounds are detected by tandem mass spectrometry. The ratio of the signals from the analyte and the internal standard is used for accurate quantification.

Conclusion

7-Methylguanosine 5'-monophosphate and its deuterated analog, m7GMP-d3, are indispensable tools for research in molecular biology and drug development. While m7GMP is central to understanding fundamental cellular processes like translation, m7GMP-d3 provides the means for accurate and reliable quantification of this key metabolite. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for scientists working with these important molecules, enabling more robust and reproducible research.

References

An In-depth Technical Guide to the Synthesis and Discovery of 7-Methylguanosine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylguanosine (B147621) (m7G) is a critical modification of the 5' end of eukaryotic messenger RNA (mRNA), forming the "cap" structure that is essential for mRNA stability, splicing, nuclear export, and translation initiation. The discovery of m7G and its central role in gene expression has spurred significant research into its synthesis and the development of its analogs. These analogs are invaluable tools for studying the intricate mechanisms of the m7G-cap and have emerged as promising therapeutic agents, particularly in the field of oncology, by targeting cap-dependent processes that are often dysregulated in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 7-methylguanosine and its key analogs. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows to serve as a practical resource for researchers in the field.

Discovery and Significance of 7-Methylguanosine

The journey to understanding the significance of 7-methylguanosine began in the mid-1970s. In 1975, researchers identified a unique "blocked" and methylated 5'-terminal structure on viral and eukaryotic mRNAs.[1][2][3][4] This structure, later termed the m7G cap, was found to be a 7-methylguanosine molecule linked via a distinctive 5'-5' triphosphate bridge to the first nucleotide of the mRNA chain.[1] This discovery was a paradigm shift in molecular biology, revealing a fundamental post-transcriptional modification crucial for the lifecycle of mRNA.

The m7G cap structure is recognized by the eukaryotic initiation factor 4E (eIF4E), a key protein that mediates the recruitment of the ribosomal machinery to the mRNA, thereby initiating protein synthesis.[5] The interaction between the m7G cap and eIF4E is a rate-limiting step in cap-dependent translation, a pathway that is frequently overactive in various cancers. This has established eIF4E as a critical target for anti-cancer drug development. Consequently, the synthesis of m7G analogs that can act as competitive inhibitors of this interaction has become a major focus of research.

Synthesis of 7-Methylguanosine and its Analogs

The chemical synthesis of 7-methylguanosine and its analogs is a cornerstone of research in this field. Various strategies have been developed to achieve efficient and regioselective methylation of guanosine (B1672433) and to introduce modifications that enhance biological activity or serve as probes for studying cap-binding proteins.

Regioselective N7-Methylation of Guanosine Nucleotides

A widely used and efficient method for the synthesis of 7-methylguanosine nucleotides (m7GMP, m7GDP, and m7GTP) involves the direct methylation of the corresponding guanosine nucleotide with dimethyl sulfate (B86663) in an aqueous solution.[2] This method is highly regioselective for the N7 position of the guanine (B1146940) base.

Experimental Protocol: Synthesis of 7-Methylguanosine 5'-Monophosphate (m7GMP)

-

Dissolution: Dissolve guanosine 5'-monophosphate (GMP) in deionized water.

-

Methylation: While stirring at room temperature, slowly add dimethyl sulfate to the GMP solution. The reaction is typically complete within a few hours.

-

Purification: The resulting m7GMP can be purified by ion-exchange chromatography, for example, using a DEAE-Sephadex column.[1][6]

Synthesis of N2-Substituted 7-Methylguanosine Analogs

Modification at the N2 position of the guanine base has been explored to develop analogs with altered binding affinities for cap-binding proteins. A common strategy involves a multi-step synthesis starting from guanosine.[1][3][4]

Experimental Protocol: General Scheme for N2-Substituted m7G Analog Synthesis

-

Protection: Protect the hydroxyl groups of the ribose moiety of guanosine, for example, by acetylation.

-

Fluorination: Convert the protected guanosine to a 2-fluoro-inosine derivative. This is a key step that allows for subsequent nucleophilic substitution at the C2 position.

-

Nucleophilic Substitution: React the 2-fluoro intermediate with a desired primary or secondary amine to introduce the N2-substituent.

-

Phosphorylation: Introduce the 5'-monophosphate group.

-

Deprotection: Remove the protecting groups from the ribose moiety.

-

N7-Methylation: Perform regioselective methylation at the N7 position using a methylating agent like methyl iodide or dimethyl sulfate.

-

Purification: Purify the final product using ion-exchange chromatography (e.g., DEAE-Sephadex) followed by conversion to the desired salt form.[1]

Synthesis of Fluorescent 7-Methylguanosine Analogs

Fluorescently labeled m7G analogs are powerful tools for studying the kinetics and thermodynamics of cap-protein interactions. These are often synthesized by attaching a fluorophore to the ribose moiety of m7GTP.

Experimental Protocol: Synthesis of an Anthraniloyl-m7GTP Analog

-

Dissolution: Dissolve 7-methylguanosine 5'-triphosphate (m7GTP) in water and adjust the pH to approximately 9.5.

-

Labeling: Add isatoic anhydride (B1165640) to the solution and maintain the pH while stirring at 37°C for several hours.

-

Purification: The fluorescently labeled product can be purified by chromatography.

Quantitative Data on 7-Methylguanosine Analogs

The development of novel m7G analogs is driven by the need to improve their biological activity, primarily as inhibitors of the eIF4E-cap interaction. The following table summarizes key quantitative data for 7-methylguanosine and a selection of its analogs.

| Compound | Synthesis Yield (%) | IC50 (µM) vs. eIF4E | Binding Affinity (Kd, µM) to eIF4E | Notes |

| 7-Methylguanosine 5'-Monophosphate (m7GMP) | >95% (methylation of GMP) | - | - | Basic cap analog structure. |

| 7-Methylguanosine 5'-Diphosphate (m7GDP) | >96% (industrial scale) | - | - | Intermediate in cap analog synthesis. |

| N2-p-methoxybenzyl-7-methylguanosine-5'-monophosphate | - | ~0.9 | - | Potent inhibitor in a nematode translation system.[1] |

| Various N7-Arylmethyl Cap Analogs | 22-62% (two-step synthesis) | Varies | Varies | N7-(4-halogenbenzyl) substituents show promise. |

| Guanine-derived inhibitor (compound 33) | - | 2.5 (in vitro translation) | 0.095 (biochemical assay) | Lacks ribose and phosphate (B84403) moieties. |

Biological Signaling and Experimental Workflows

The biological activity of 7-methylguanosine and its analogs is centered on the eIF4E-mediated signaling pathway, which is a critical regulator of cap-dependent translation.

The eIF4E Signaling Pathway

The following diagram illustrates the central role of eIF4E in translation initiation and how it is regulated by upstream signaling pathways. 7-Methylguanosine analogs act as competitive inhibitors, preventing the binding of capped mRNA to eIF4E and thereby blocking downstream events.

Caption: The eIF4E signaling pathway in cap-dependent translation initiation.

Experimental Workflow for Synthesis and Evaluation

The development of new 7-methylguanosine analogs follows a structured workflow, from chemical synthesis to biological characterization.

Caption: A typical experimental workflow for the development of 7-methylguanosine analogs.

Conclusion

The discovery of the 7-methylguanosine cap has fundamentally shaped our understanding of gene expression in eukaryotes. The ongoing development of synthetic methodologies for m7G and its analogs continues to provide sophisticated tools for dissecting the molecular intricacies of cap-dependent processes. Furthermore, these analogs hold immense therapeutic potential, particularly in the context of diseases characterized by dysregulated protein synthesis, such as cancer. This technical guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field of study. By providing detailed protocols, comparative data, and clear visualizations, we hope to facilitate further innovation in the design and application of novel 7-methylguanosine analogs.

References

- 1. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Regioselective Methylation of Guanosine Nucleotides: An Efficient Synthesis of 7-Methylguanosine Nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of N2, N2, 7-trimethylguanosine cap derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of N2, N2, 7-trimethylguanosine cap derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Pivotal Role of 7-Methylguanosine in Enhancing Translation Efficiency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-methylguanosine (B147621) (m7G) cap, a hallmark of eukaryotic messenger RNA (mRNA), is a critical determinant of efficient protein synthesis. This technical guide provides an in-depth exploration of the multifaceted functions of the m7G cap in translation efficiency. We delve into the molecular mechanisms by which the m7G cap is recognized by the translation initiation machinery, its role in mRNA stability, and its intricate regulation through signaling pathways. This guide also offers detailed experimental protocols for key assays used to investigate m7G's function and presents quantitative data to illustrate its impact. Furthermore, we provide visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this fundamental biological process. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of gene expression and develop novel therapeutic strategies targeting translation.

Introduction: The 7-Methylguanosine Cap as a Linchpin of Translation

The 5' cap is a modified guanine (B1146940) nucleotide, 7-methylguanosine (m7G), added to the 5' end of eukaryotic messenger RNA (mRNA) shortly after the initiation of transcription.[1] This unique cap structure, linked to the first nucleotide via a 5'-5' triphosphate bridge, is not merely a protective end-cap but a crucial signaling hub that orchestrates multiple stages of an mRNA's life, profoundly influencing its translation efficiency.[1][2] The m7G cap is essential for the recruitment of the ribosomal machinery to the mRNA, a process known as cap-dependent translation initiation, which is the primary mechanism for protein synthesis in eukaryotes.[3][4] Beyond initiation, the m7G cap also plays a significant role in protecting the mRNA from exonucleolytic degradation, thereby enhancing its stability and, consequently, the overall protein yield.[1]

The central player in recognizing the m7G cap is the eukaryotic initiation factor 4E (eIF4E).[5] This cap-binding protein is a key component of the eIF4F complex, which also includes the scaffolding protein eIF4G and the RNA helicase eIF4A.[6] The binding of eIF4E to the m7G cap is the rate-limiting step in cap-dependent translation.[7] This interaction initiates a cascade of events, including the recruitment of the 40S ribosomal subunit to the 5' end of the mRNA, followed by scanning for the start codon to commence protein synthesis.[8]

The efficiency of this process is tightly regulated by various signaling pathways, most notably the mTOR pathway, which integrates signals from growth factors, nutrients, and cellular stress to control cell growth and proliferation, in part by modulating the availability of eIF4E.[6][7] Dysregulation of the m7G cap-eIF4E axis is frequently observed in various diseases, including cancer, making it a prime target for therapeutic intervention.[2]

This technical guide will provide a comprehensive overview of the function of 7-methylguanosine in translation efficiency, covering the molecular interactions, regulatory networks, and the experimental methodologies used to study this vital biological process.

The Molecular Mechanism of m7G Cap-Dependent Translation Initiation

The initiation of protein synthesis in eukaryotes is a highly orchestrated process that begins with the recognition of the 7-methylguanosine (m7G) cap at the 5' end of the mRNA. This recognition is mediated by the cap-binding protein, eIF4E, which serves as the cornerstone for the assembly of the translation initiation complex.

The eIF4F Complex: The Gateway to Translation

The journey of an mRNA to the ribosome for translation begins with the formation of the eIF4F complex at the 5' cap. This complex is a heterotrimer consisting of:

-

eIF4E: The cap-binding protein that directly recognizes and binds to the m7G cap.[5]

-

eIF4G: A large scaffolding protein that acts as a molecular bridge, interacting with eIF4E, eIF4A, eIF3 (a component of the 43S pre-initiation complex), and the poly(A)-binding protein (PABP).[6][9]

-

eIF4A: An RNA helicase that unwinds secondary structures in the 5' untranslated region (UTR) of the mRNA, facilitating the scanning of the ribosome.[6]

The assembly of the eIF4F complex is a critical and highly regulated step. The interaction between eIF4E and eIF4G is a key control point, often targeted by cellular signaling pathways to modulate translation rates.[10]

Recruitment of the 43S Pre-initiation Complex

Once the eIF4F complex is assembled at the m7G cap, the scaffolding protein eIF4G plays a pivotal role in recruiting the 43S pre-initiation complex (PIC) to the mRNA. The 43S PIC consists of the 40S small ribosomal subunit, the initiator tRNA (Met-tRNAi) complexed with eIF2-GTP, and other initiation factors such as eIF1, eIF1A, eIF3, and eIF5.[8] The interaction between eIF4G and eIF3 is crucial for tethering the 43S PIC to the 5' end of the mRNA.[11]

mRNA Circularization and Translational Synergy

Efficient translation is further enhanced by the "closed-loop" model, where the 5' and 3' ends of the mRNA are brought into close proximity. This is achieved through the interaction between eIF4G and the poly(A)-binding protein (PABP), which is bound to the poly(A) tail at the 3' end of the mRNA.[9] This circularization is thought to promote the efficient recycling of ribosomes that have completed a round of translation, allowing them to quickly re-initiate on the same mRNA, thereby increasing the overall translation efficiency.[12] The interaction between PABP and eIF4G has been shown to increase the affinity of eIF4F for the m7G cap.[9]

Regulation of Cap-Dependent Translation by the mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it exerts significant control over cap-dependent translation.[6][7] Under favorable growth conditions, mTORC1 (mTOR complex 1) is active and promotes translation by phosphorylating key downstream targets, including the 4E-binding proteins (4E-BPs).[8]

When unphosphorylated, 4E-BPs bind to eIF4E and prevent its interaction with eIF4G, thereby inhibiting the formation of the eIF4F complex and suppressing cap-dependent translation.[8] Phosphorylation of 4E-BPs by mTORC1 causes their dissociation from eIF4E, allowing eIF4E to bind to eIF4G and initiate translation.[8] This mechanism allows the cell to rapidly adjust its protein synthesis rates in response to environmental cues.

Another key target of mTORC1 is the S6 kinase (S6K), which, upon activation, phosphorylates several components of the translational machinery, further promoting protein synthesis.[7]

Quantitative Data on the Role of 7-Methylguanosine

The efficiency of translation is significantly influenced by the presence and recognition of the m7G cap. This section presents quantitative data that underscores the critical role of this modification in various aspects of protein synthesis.

Binding Affinity of eIF4E for the m7G Cap

The interaction between eIF4E and the m7G cap is the initial and a rate-limiting step in cap-dependent translation. The strength of this interaction, quantified by the dissociation constant (KD) or association constant (Kas), is a key determinant of translation initiation efficiency.

| Ligand | Organism/System | Binding Affinity (KD or Kas) | Reference |

| m7GpppG | Schistosoma mansoni eIF4E | KD = 0.27 µM | [13] |

| m2,2,7GpppG | Schistosoma mansoni eIF4E | KD = 1.27 µM | [13] |

| m7GpppG | Ascaris suum eIF4E-3 | KD = ~1 µM | [14] |

| m2,2,7GpppG | Ascaris suum eIF4E-3 | KD = ~1 µM | [14] |

| m7GTP | Murine eIF4E | KD = 0.14 µM | [13] |

| m7GTP | Human eIF4E | KD = 0.10 µM | [13] |

| m7GTP | Wild-type eIF4E | Kas = 68.41 ± 5.09 µM-1 | [15] |

| m7GTP | eIF4E (W56Y mutant) | Kas = 109.7 ± 5.0 µM-1 | [15] |

| m7GTP | CBC20 | Kas = 29.7 ± 2.3 µM-1 | [15] |

Table 1: Binding affinities of eIF4E and related proteins for m7G cap analogs.

Inhibition of Translation by Cap Analogs

Cap analogs can act as competitive inhibitors of cap-dependent translation by binding to eIF4E and preventing its interaction with capped mRNAs. The inhibitory concentration (IC50) or the inhibition constant (KI) of these analogs provides a quantitative measure of their ability to disrupt translation.

| Cap Analog | System | IC50 / KI | Reference |

| (4-bn-isx)2m7GpppG | Rabbit Reticulocyte Lysate | IC50 = 0.57 µM | [16] |

| bn2m7GpppG | Rabbit Reticulocyte Lysate | IC50 = 0.61 µM | [16] |

| m7GpppG | Rabbit Reticulocyte Lysate | KI similar to ARCAs | |

| Anti-reverse cap analogs (ARCAs) | Cell-free translation | KI similar to m7GpppG |

Table 2: Inhibitory potential of various m7G cap analogs on in vitro translation.

Impact of Cap Structure on Translation Efficiency

The presence of the m7G cap dramatically enhances the translational efficiency of an mRNA. This effect can be quantified by comparing the protein output from capped and uncapped mRNAs in in vitro or in vivo systems.

| mRNA | System | Fold Increase in Translation with m7G Cap | Reference |

| ARCA-capped transcripts | Rabbit Reticulocyte Lysate | 2.3- to 2.6-fold higher than m7GpppG-capped transcripts | [17] |

| HCV IRES-containing transcript | Living cells | Capping strikingly stimulates translation | [4] |

| β-actin 5' UTR | HEK293T cells and in vitro | Most dramatic negative effect of cap omission | [4] |

| Apaf-1 5' UTR | HEK293T cells | Lowest negative effect of cap omission | [4] |

Table 3: Relative translation efficiency of mRNAs with different cap structures.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of 7-Methylguanosine in translation efficiency.

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique that provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments (RPFs).[9] This method allows for the quantification of translation efficiency at the transcript level and can reveal the precise locations of ribosomes on mRNAs.

Materials:

-

Cultured mammalian cells

-

Cycloheximide (B1669411) (100 mg/mL stock in ethanol)

-

Harringtonine (B1672945) (2 mg/mL stock in DMSO) (optional, for identifying translation start sites)

-

Ice-cold PBS

-

Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide, and RNase inhibitors)

-

RNase I

-

SUPERase•In™ RNase Inhibitor

-

Sucrose (B13894) solutions (e.g., 10% and 50% w/v in lysis buffer without Triton X-100)

-

Trizol LS Reagent

-

RNA extraction and library preparation kits

Procedure:

-

Cell Treatment and Lysis:

-

Treat cultured cells with 100 µg/mL cycloheximide for 1-2 minutes to arrest translating ribosomes.[6] For mapping translation initiation sites, pre-treat with 2 µg/mL harringtonine for 2 minutes before adding cycloheximide.[9]

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.[6]

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.[18]

-

Clarify the lysate by centrifugation at 20,000 x g for 10 minutes at 4°C.[19]

-

-

RNase I Footprinting:

-

Treat the clarified lysate with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration of RNase I should be determined empirically.[7]

-

Incubate for 45 minutes at room temperature with gentle mixing.[7]

-

Stop the digestion by adding an RNase inhibitor like SUPERase•In™.[7]

-

-

Ribosome Recovery:

-

RNA Extraction and Footprint Purification:

-

Library Preparation and Sequencing:

-

Ligate adapters to the 3' end of the RPFs.

-

Perform reverse transcription to generate cDNA.

-

Circularize the cDNA and perform PCR amplification to generate a sequencing library.

-

Sequence the library using a high-throughput sequencing platform.

-

Polysome Profiling

Polysome profiling separates mRNAs based on the number of associated ribosomes using sucrose density gradient centrifugation. This technique allows for the assessment of the translational status of specific mRNAs.[6]

Materials:

-

Cultured cells

-

Cycloheximide (100 µg/mL)

-

Ice-cold PBS

-

Lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.5% NP-40, 1 mM DTT, 100 µg/mL cycloheximide, and RNase inhibitors)

-

Sucrose solutions (e.g., 10% and 50% w/v in gradient buffer: 10 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

Gradient maker and ultracentrifuge

-

Fractionation system with a UV detector

Procedure:

-

Cell Lysis:

-

Sucrose Gradient Centrifugation:

-

Prepare a linear 10-50% sucrose gradient in an ultracentrifuge tube.[6]

-

Carefully layer the clarified cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm in an SW40 rotor for 2-3 hours) at 4°C.

-

-

Fractionation and Analysis:

-

Fractionate the gradient from top to bottom while monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

Collect fractions corresponding to different polysome sizes.

-

Extract RNA from each fraction.

-

Analyze the distribution of specific mRNAs across the gradient using techniques like RT-qPCR or RNA-seq to determine their translational status.

-

In Vitro Translation Assay

In vitro translation systems, such as rabbit reticulocyte lysate, allow for the direct assessment of the translational efficiency of capped and uncapped mRNAs.[21]

Materials:

-

Rabbit reticulocyte lysate (nuclease-treated)

-

In vitro transcribed capped and uncapped reporter mRNAs (e.g., luciferase)

-

Amino acid mixture (containing unlabeled amino acids)

-

[35S]-Methionine (for radioactive detection) or luciferase assay reagents (for non-radioactive detection)

-

Incubation buffer

Procedure:

-

Reaction Setup:

-

In a microfuge tube, combine rabbit reticulocyte lysate, amino acid mixture, and the mRNA to be translated.

-

For radioactive detection, add [35S]-Methionine.

-

Set up parallel reactions with capped and uncapped versions of the same mRNA.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60-90 minutes).

-

-

Analysis:

-

Radioactive Detection: Stop the reaction by adding SDS-PAGE sample buffer. Separate the translation products by SDS-PAGE and visualize the newly synthesized proteins by autoradiography. Quantify the band intensities to compare the translation efficiency of capped and uncapped mRNAs.

-

Non-Radioactive Detection (Luciferase): Add luciferase assay reagent to the reaction mixture and measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase protein synthesized.[3]

-

Luciferase Reporter Assay

Luciferase reporter assays are widely used to study the impact of cis-regulatory elements, including the 5' cap, on translation efficiency in living cells.[22]

Materials:

-

Mammalian cell line

-

Plasmids encoding a firefly luciferase reporter gene downstream of a promoter, with and without a 5' cap signal sequence (for in vivo transcription and capping) or in vitro transcribed capped and uncapped luciferase mRNAs.

-

A co-transfected plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

Transfection reagent

-

Cell lysis buffer

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Transfection:

-

Co-transfect the mammalian cells with the firefly luciferase reporter plasmid (or mRNA) and the Renilla luciferase control plasmid.

-

-

Cell Lysis:

-

After a suitable incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using the provided lysis buffer.[22]

-

-

Luciferase Activity Measurement:

-

Add the firefly luciferase substrate to the cell lysate and measure the luminescence.

-

Subsequently, add the Renilla luciferase substrate and measure the luminescence.[22]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Compare the normalized luciferase activity between cells transfected with capped and uncapped reporter constructs to determine the effect of the m7G cap on translation efficiency.

-

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways that regulate m7G cap-dependent translation.

Caption: Cap-Dependent Translation Initiation Pathway.

Caption: mTOR Signaling Pathway Regulating Cap-Dependent Translation.

Experimental Workflows

The following diagrams outline the workflows for key experimental techniques used to study translation efficiency.

Caption: Ribosome Profiling Experimental Workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phosphorylation of the mRNA cap-binding protein eIF4E and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro translation assays in rabbit reticulocyte lysate [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. research.monash.edu [research.monash.edu]

- 6. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 7. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 8. Reactome | Cap-dependent Translation Initiation [reactome.org]

- 9. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cap-dependent eukaryotic initiation factor-mRNA interactions probed by cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Basics: In Vitro Translation | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphorylation of the Cap-Binding Protein Eukaryotic Translation Initiation Factor 4E by Protein Kinase Mnk1 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bowdish.ca [bowdish.ca]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. bartellab.wi.mit.edu [bartellab.wi.mit.edu]

- 19. researchgate.net [researchgate.net]

- 20. portlandpress.com [portlandpress.com]

- 21. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]

- 22. assaygenie.com [assaygenie.com]

7-Methylguanosine as a biomarker in urine for cancer research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N7-methylguanosine (m7G), a modified purine (B94841) nucleoside, is emerging as a promising non-invasive biomarker in cancer research.[1] Found in the urine of healthy individuals as a normal product of RNA metabolism, its levels can be significantly altered in cancer patients.[2] This alteration is linked to the increased turnover of RNA, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA), a hallmark of accelerated cell proliferation and metabolic activity in tumor cells. The dysregulation of m7G modification pathways, driven by specific methyltransferases, is increasingly implicated in tumorigenesis and cancer progression, making urinary m7G a valuable tool for early detection, disease monitoring, and therapeutic development.[3][4][5][6]

This technical guide provides a comprehensive overview of 7-methylguanosine (B147621) as a urinary biomarker in cancer research. It details the biochemical origins of m7G, its role in cancer-related signaling pathways, and established methodologies for its detection and quantification in urine.

Biochemical Origins and Role in Cancer

7-Methylguanosine is a post-transcriptional modification of guanosine (B1672433) residues in various RNA molecules, including messenger RNA (mRNA), tRNA, and rRNA. This methylation is catalyzed by a class of enzymes known as methyltransferases. The METTL1/WDR4 complex is a key player responsible for m7G modification in tRNA and other RNAs.

In the context of cancer, the expression and activity of these methyltransferases are often dysregulated. Overexpression of METTL1 has been observed in various cancers, including bladder, clear cell renal cell, and breast cancer.[4][5][6] This leads to an accumulation of m7G modifications in RNA, which in turn can promote cancer progression through several mechanisms:

-

Enhanced Translation of Oncogenic mRNAs: m7G modifications in tRNA can selectively enhance the translation of certain mRNAs that are crucial for cancer cell growth and proliferation.

-

Regulation of Ribosome Biogenesis: m7G modifications in rRNA are essential for proper ribosome assembly and function. Altered m7G levels can impact protein synthesis rates, giving cancer cells a growth advantage.

-

Cellular Stress Response: The m7G modification landscape can influence how cancer cells respond to stress, potentially contributing to therapeutic resistance.

The increased turnover of RNA in rapidly dividing cancer cells leads to the release of modified nucleosides, including m7G, into the bloodstream. These are subsequently filtered by the kidneys and excreted in the urine, leading to elevated urinary concentrations in cancer patients compared to healthy individuals.

7-Methylguanosine in Cancer-Related Signaling Pathways

The dysregulation of 7-methylguanosine modification is intricately linked to key cancer signaling pathways. The overexpression of the methyltransferase METTL1, for instance, has been shown to influence pathways that control cell cycle progression, proliferation, and survival.

Below is a diagram illustrating the central role of m7G methyltransferases in cancer pathogenesis.

Quantitative Data on Urinary 7-Methylguanosine in Cancer

While research is ongoing, several studies have reported on the levels of modified nucleosides, including 7-methylguanosine (or its base, 7-methylguanine), in the urine of cancer patients compared to healthy controls. The data, however, is not yet extensive enough to provide definitive concentration ranges for specific cancer types. The following table summarizes available findings. It is important to note that variations in analytical methods, normalization strategies (e.g., to creatinine), and patient cohorts can influence the reported values.

| Cancer Type | Analyte | Observation in Cancer Patients vs. Healthy Controls | Reference/Notes |

| Prostate Cancer | 7-Methylguanine (B141273) | Higher concentrations | A study identified higher levels of 7-methylguanine in the urine of prostate cancer patients compared to controls.[7] |

| Breast Cancer | 1-Methylguanosine (B33566) | Decreased levels in early-stage patients | A study on various methylated nucleosides found lower urinary concentrations of 1-methylguanosine in early-stage breast cancer patients.[8] |

| Urinary Organs | 1-Methylguanosine | Investigated, but 1-methylinosine (B32420) was more elevated | A study of patients with cancers of the urinary organs or female genital tract found 1-methylinosine to be the most frequently elevated nucleoside.[9] |

| General Malignancy | Modified Nucleosides | Abnormal amounts excreted | Several studies have noted that patients with various malignancies excrete abnormal amounts of modified nucleosides, including methylated guanines.[2][10] |

Experimental Protocols

Accurate and reproducible quantification of urinary 7-methylguanosine is crucial for its validation and clinical application as a biomarker. The two primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Collection and Preparation

Proper sample handling is critical to ensure the integrity of the analyte.

-

Urine Collection: First morning void or a 24-hour urine collection is recommended. Samples should be collected in sterile containers.

-

Storage: Urine samples should be immediately processed or stored at -80°C to prevent degradation of nucleosides.

-

Pre-analytical Processing:

-

Thaw frozen urine samples on ice.

-

Centrifuge at 4°C to remove cellular debris and sediment.

-

The supernatant is used for analysis.

-

-

Solid-Phase Extraction (SPE) (for LC-MS/MS): For cleaner samples and to concentrate the analyte, SPE can be employed. A mixed-mode or reversed-phase SPE cartridge can be used.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the urine sample.

-

Wash the cartridge to remove interfering substances.

-

Elute 7-methylguanosine with an appropriate solvent (e.g., a mixture of organic solvent and water).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules due to its high sensitivity and specificity.

1. Chromatographic Separation (LC):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

2. Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for nucleosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of 7-methylguanosine) and a specific product ion (a fragment of 7-methylguanosine after collision-induced dissociation).

-

MRM Transition for 7-Methylguanosine: The exact m/z values for the precursor and product ions need to be optimized for the specific instrument used. A common transition is the fragmentation of the protonated molecule to the protonated base.

-

-

Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled 7-methylguanosine) is crucial for accurate quantification to correct for matrix effects and variations in sample preparation and instrument response.

3. Quantification:

-

A calibration curve is generated using a series of known concentrations of 7-methylguanosine standards.

-

The concentration of 7-methylguanosine in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and cost-effective method for quantifying analytes. Commercially available competitive ELISA kits for 7-methylguanosine are available.[11][12]

General ELISA Protocol (Competitive Assay):

-

Plate Preparation: A microplate is pre-coated with a capture antibody specific for 7-methylguanosine.

-

Standard and Sample Addition:

-

Prepare a serial dilution of the 7-methylguanosine standard provided in the kit to generate a standard curve.

-

Dilute urine samples as recommended in the kit manual.

-

Add the standards and diluted samples to the wells of the microplate.

-

-

Competitive Binding: Add a fixed amount of enzyme-conjugated 7-methylguanosine to each well. This will compete with the 7-methylguanosine in the sample or standard for binding to the capture antibody. Incubate as per the kit's instructions (e.g., 1-2 hours at room temperature).

-

Washing: Wash the plate several times to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme into a colored product. Incubate for a specified time (e.g., 15-30 minutes) in the dark.

-

Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

Quantification: The intensity of the color is inversely proportional to the concentration of 7-methylguanosine in the sample. A standard curve is plotted (absorbance vs. concentration), and the concentration of 7-methylguanosine in the samples is determined from this curve.

Conclusion

7-Methylguanosine holds significant promise as a non-invasive urinary biomarker for cancer research. Its biochemical link to fundamental cancer processes, such as increased RNA turnover and dysregulated gene expression, provides a strong rationale for its investigation. While further large-scale clinical studies are needed to establish definitive concentration ranges for different cancer types and stages, the analytical methods for its quantification are well-established and robust. This technical guide provides a foundational understanding for researchers and clinicians interested in exploring the potential of urinary 7-methylguanosine in the early detection, monitoring, and development of novel therapeutic strategies for cancer.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N7-methylguanosine (m7G) modification in breast cancer: clinical significances and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of 7-methylguanosine and immune microenvironment characteristics in clear cell renal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Combined signature of N7-methylguanosine regulators with their related genes and the tumor microenvironment: a prognostic and therapeutic biomarker for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of modified nucleosides in the urine of patients with malignant cancer by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Urinary modified nucleosides as tumor markers in cancer of the urinary organs or female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis, identification and determination of urinary modified nucleosides of cancer and AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. raybiotech.com [raybiotech.com]

- 12. biocat.com [biocat.com]

The Role of 7-Methylguanosine in Stabilizing tRNA Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for its structure, stability, and function. Among the more than 100 known modifications, 7-methylguanosine (B147621) (m7G) plays a pivotal role in maintaining the integrity of the tRNA molecule. This technical guide provides an in-depth analysis of the function of m7G in tRNA stabilization, the enzymatic machinery responsible for its deposition, and the structural consequences of its absence. We present quantitative data on the thermodynamic impact of m7G, detailed experimental protocols for its study, and visual representations of the key molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in molecular biology, drug development, and related fields who are investigating the epitranscriptome and its influence on cellular processes.

Introduction

Transfer RNAs are central adaptor molecules in protein synthesis, responsible for decoding messenger RNA (mRNA) codons and delivering the corresponding amino acids to the ribosome. The canonical cloverleaf secondary structure of tRNA folds into a conserved L-shaped tertiary structure, a conformation essential for its function. This intricate three-dimensional architecture is heavily reliant on a network of non-canonical base pairs and post-transcriptional modifications.[1]

One of the most conserved and crucial modifications is the methylation of guanosine (B1672433) at the N7 position, forming 7-methylguanosine (m7G). This modification is predominantly found at position 46 in the variable loop of tRNAs across bacteria, eukaryotes, and some archaea.[2][3] The introduction of a methyl group to the N7 atom of the guanine (B1146940) base imparts a positive charge to the imidazole (B134444) ring under physiological conditions.[1][2] This positive charge is a key determinant of the structural role of m7G.

The m7G46 modification is not an isolated feature but is integral to a tertiary base triple interaction, forming a hydrogen bond with the C13-G22 Watson-Crick base pair in the D-stem.[1][2] This m7G46-C13-G22 base triple acts as a linchpin, connecting the D-arm and the variable loop, thereby stabilizing the elbow region and the overall L-shaped architecture of the tRNA molecule.[1][2] The absence of m7G46 has been linked to tRNA instability, degradation, and consequently, impaired protein synthesis, highlighting its importance in cellular physiology and disease.[4][5]

This guide will explore the multifaceted role of m7G in tRNA structure, from its biosynthesis to its impact on tRNA thermodynamics and function.

The m7G Methyltransferase Complex

The methylation of G46 to m7G is catalyzed by a dedicated methyltransferase enzyme complex.

-

In Yeast: The enzyme is a heterodimer composed of the catalytic subunit Trm8 and a non-catalytic subunit Trm82.

-

In Mammals: The homologous complex consists of the methyltransferase-like 1 (METTL1) protein as the catalytic subunit and WD repeat-containing protein 4 (WDR4) as its essential cofactor.[6]

The catalytic subunit (Trm8/METTL1) is responsible for binding the S-adenosylmethionine (SAM) methyl donor, while the accessory protein (Trm82/WDR4) is crucial for tRNA substrate recognition and stabilizing the complex.

Structural Stabilization by 7-Methylguanosine

The primary role of m7G46 is to stabilize the tertiary structure of tRNA. The positively charged m7G forms a tertiary interaction with the G22-C13 base pair in the D-stem, creating a stable m7G46-G22-C13 base triple. This interaction is crucial for maintaining the correct angle between the acceptor stem and the anticodon stem, thus ensuring the proper L-shaped conformation.

Quantitative Impact on tRNA Stability

The stabilizing effect of m7G can be quantified by measuring the melting temperature (Tm) of tRNA, which is the temperature at which half of the tRNA molecules are denatured. Studies have shown that the absence of m7G46 leads to a significant decrease in the thermal stability of tRNA.

| tRNA Species | Organism | Modification Status | Melting Temperature (Tm) in °C | Change in Tm (°C) | Reference |

| Class I tRNA | Thermus thermophilus | Wild-type (with m7G46) | ~85 | - | [4][5] |

| Class I tRNA | Thermus thermophilus | ΔtrmB (lacking m7G46) | ~82 | -3 | [4][5] |

| tRNAPhe | Thermus thermophilus | Wild-type (with m7G46) | ~86 | - | [4][5] |

| tRNAPhe | Thermus thermophilus | ΔtrmB (lacking m7G46) | ~83 | -3 | [4][5] |

Note: The exact Tm values can vary depending on the experimental conditions, such as buffer composition and ionic strength.

Experimental Protocols

Preparation of Unmodified and m7G-Modified tRNA

5.1.1. In Vitro Transcription of Unmodified tRNA

This protocol describes the synthesis of unmodified tRNA using T7 RNA polymerase.

-